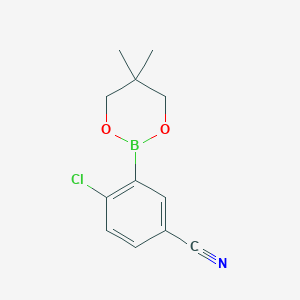
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (DMTP) is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is highly soluble in water and organic solvents. DMTP is known to have a wide range of biological and physiological effects and is used in a variety of laboratory experiments.
科学的研究の応用
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has a wide range of applications in the scientific research field. It is used to study the effects of certain drugs on the body, as well as to investigate the mechanism of action of certain enzymes. It is also used to study the effects of certain hormones on the body and to investigate the biochemical and physiological effects of certain compounds. In addition, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been used in the development of various drugs and pharmaceuticals.
作用機序
The exact mechanism of action of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is not yet fully understood. However, it is believed that the compound interacts with certain enzymes and proteins in the body, leading to changes in their activity or structure. This interaction may lead to changes in the biochemical and physiological processes of the body. In addition, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol may also interact with certain hormones and other compounds, leading to changes in their activity or structure.
Biochemical and Physiological Effects
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme responsible for the breakdown of glucose. In addition, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been shown to affect the activity of certain hormones, such as insulin, as well as to affect the production of certain proteins. Furthermore, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been shown to have an effect on the metabolism of certain compounds, such as fatty acids and carbohydrates.
実験室実験の利点と制限
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has a number of advantages for laboratory experiments. It is a relatively stable compound and is highly soluble in water and organic solvents. In addition, the compound has a wide range of biological and physiological effects and is relatively easy to synthesize. However, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol also has some limitations for laboratory experiments. For example, the compound is toxic and can cause skin irritation if it comes into contact with the skin. In addition, the compound can be easily degraded by light and heat, making it difficult to store and transport.
将来の方向性
There are a number of potential future directions for the use of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in scientific research. For example, further research could be conducted to investigate the mechanism of action of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and to determine the exact biochemical and physiological effects of the compound. In addition, further research could be conducted to explore the potential therapeutic applications of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, such as the treatment of certain diseases. Finally, further research could be conducted to explore the potential use of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a drug delivery system.
合成法
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is usually synthesized through a two-step reaction. The first step involves the reaction of 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine with trifluoroacetic anhydride in the presence of pyridine. This reaction yields 1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as the primary product. The second step involves the reaction of the primary product with a base, such as sodium hydroxide, to form the desired product.
特性
IUPAC Name |
2,4-dimethyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-3-4(6(7,8)9)10-11(2)5(3)12/h10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGMTHDGUVSALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN(C1=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)
![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)







![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)